Product packaging for 2-Amino-5-fluoro-1-indanol(Cat. No.:)

2-Amino-5-fluoro-1-indanol

Cat. No.: B8577873
M. Wt: 167.18 g/mol
InChI Key: YZSXBCTUMGEVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[ Note: The following is a generalized description based on the chemical class. Specific applications for this exact compound require further experimental data.] 2-Amino-5-fluoro-1-indanol is a chiral, fluorinated amino alcohol derivative of the 1-indanone scaffold. Compounds within this structural class are highly valued in organic and medicinal chemistry due to their rigid, fused ring system and the presence of multiple functional groups, which make them versatile building blocks and privileged structures in drug discovery . The core structure of 1-amino-2-indanol is a key skeleton in many chiral ligands (such as BOX and PyBOX) and catalysts used in asymmetric synthesis, where it helps control the stereochemical outcome of reactions . The introduction of a fluorine atom at the 5-position of the aromatic ring is a common strategy in lead optimization, as it can significantly alter a molecule's electronic properties, metabolic stability, and bioavailability . While the specific biological profile of this compound requires further investigation, 1-indanone and 1-aminoindanol derivatives have demonstrated a broad spectrum of biological activities in research, including potential as antiviral, anti-inflammatory, and anticancer agents . This compound serves as a critical intermediate for researchers developing new active compounds and chiral catalysts. Handling and Storage: Store in a cool, dark, and dry place. Under an inert atmosphere is recommended for long-term stability. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FNO B8577873 2-Amino-5-fluoro-1-indanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

2-amino-5-fluoro-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C9H10FNO/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3,8-9,12H,4,11H2

InChI Key

YZSXBCTUMGEVAW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C2=C1C=C(C=C2)F)O)N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 5 Fluoro 1 Indanol

Retrosynthetic Analysis and Design of Key Precursors

The design of synthetic routes for 2-Amino-5-fluoro-1-indanol is guided by retrosynthetic analysis, which identifies key precursors and strategic bond disconnections. The primary approaches involve either starting with a pre-fluorinated indane or indanone scaffold or introducing the fluorine atom at a later stage in the synthesis.

Utilization of Fluorinated Indane and Indanone Building Blocks

A common and direct strategy for synthesizing this compound relies on the use of commercially available or readily synthesized fluorinated indane and indanone derivatives. 5-Fluoro-1-indanone (B1345631), in particular, serves as a pivotal starting material.

The synthesis of fluorinated indanones often involves intramolecular Friedel–Crafts reactions. beilstein-journals.org For instance, the cyclization of a substituted phenylpropionic acid or its corresponding acid chloride can yield the desired indanone core. beilstein-journals.org The strategic placement of the fluorine atom on the starting aromatic ring is crucial for this approach. Electrophilic fluorination using reagents like Selectfluor® is another method to introduce fluorine onto an existing indanone ring system. sapub.org

Once 5-fluoro-1-indanone is obtained, it can be converted to this compound through a series of transformations. A typical sequence involves the introduction of an amino group at the C2 position, followed by the reduction of the ketone at C1. For example, the indanone can be subjected to nitrosation to form a keto-oxime, which is then reduced to the corresponding 2-amino-1-indanone. beilstein-journals.org Subsequent reduction of the ketone yields the desired 2-amino-1-indanol. The stereochemical control of this final reduction step is critical for obtaining the desired cis- or trans-isomer.

Table 1: Key Fluorinated Precursors and Reagents

Precursor/Reagent Role in Synthesis
5-Fluoro-1-indanone Key building block containing the fluorinated indane core.
Selectfluor® Electrophilic fluorinating agent for late-stage fluorine incorporation. sapub.org
N-Fluorobenzenesulfonimide (NFSI) Another electrophilic fluorinating reagent. beilstein-journals.org

Exploration of Synthetic Routes from Non-Indane Precursors with Concurrent or Subsequent Fluorine Incorporation

An alternative to starting with a fluorinated indane is to construct the indane ring from non-indane precursors, with fluorine being introduced either during or after the cyclization. This approach offers flexibility in the synthesis design.

One such strategy involves the intramolecular cyclization of fluorinated phenyl derivatives. For example, a suitably substituted fluorinated α,β-unsaturated aryl ketone can undergo a Nazarov cyclization to form the indanone ring. beilstein-journals.org The fluorine atom would already be present on the aromatic portion of the precursor.

Racemic Syntheses of this compound

Racemic syntheses aim to produce a mixture of all possible stereoisomers of this compound. These methods are often simpler and serve as a foundation for developing more complex enantioselective routes.

Stepwise Approaches via Cyclization Reactions

Stepwise racemic syntheses typically begin with a fluorinated starting material like 4-fluoroaniline (B128567) or a related compound. diva-portal.org A multi-step sequence involving reactions such as Friedel-Crafts acylation to form a propiophenone, followed by cyclization, can be employed to construct the 5-fluoro-1-indanone intermediate. beilstein-journals.org

From 5-fluoro-1-indanone, the introduction of the amino group at the C2 position can be achieved through various methods. One common route is the formation of an α-halo ketone followed by displacement with an amine or an azide (B81097), which is subsequently reduced. Another method involves the formation of an oxime at the C2 position, which is then reduced to the amine. The final step is the reduction of the C1 ketone to a hydroxyl group, which typically yields a mixture of cis and trans diastereomers.

One-Pot and Multicomponent Reactions

While less common for this specific target, one-pot and multicomponent reactions offer an efficient way to construct complex molecules in a single operation. researchgate.net A hypothetical multicomponent reaction for this compound could involve the condensation of a fluorinated aromatic aldehyde, a source of the C2-amino group, and a two-carbon component to build the five-membered ring. However, the development of such a highly convergent synthesis for this particular molecule is a complex undertaking.

Enantioselective Syntheses of this compound

The biological activity of aminoindanol (B8576300) derivatives is often stereospecific, making the development of enantioselective syntheses for this compound a critical area of research. These methods aim to produce a single, desired stereoisomer.

One of the primary strategies for achieving enantioselectivity is through the asymmetric reduction of the 5-fluoro-1-indanone precursor. Chiral reducing agents or catalytic hydrogenation with chiral catalysts can be employed to selectively form one enantiomer of the corresponding 1-indanol.

Another powerful approach is the use of chiral auxiliaries. mdpi.com A chiral auxiliary can be attached to the molecule to direct the stereochemical outcome of subsequent reactions, and then later removed.

Enzymatic resolution is also a viable method for separating enantiomers. ajrconline.org For instance, a racemic mixture of a suitable intermediate, such as an ester derivative of this compound, can be treated with a lipase (B570770). The enzyme will selectively hydrolyze one enantiomer, allowing for the separation of the two.

Furthermore, catalytic asymmetric fluorination has emerged as a powerful tool. mdpi.comresearchgate.net This involves the use of a chiral catalyst to direct the enantioselective addition of a fluorine atom to a prochiral substrate. mdpi.com For example, an enolate of an indanone derivative can be fluorinated in the presence of a chiral metal complex and an electrophilic fluorine source like NFSI. mdpi.com

Table 2: Comparison of Synthetic Approaches

Approach Advantages Disadvantages
Racemic Synthesis Simpler, faster, good for initial screening. Produces a mixture of stereoisomers, requiring separation for specific biological applications.

| Enantioselective Synthesis | Produces a single, desired stereoisomer. | More complex, may require expensive chiral catalysts or resolving agents. |

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy has been applied to the synthesis of amino-indanol frameworks, providing a reliable method for establishing the desired stereocenters. numberanalytics.comresearchgate.net

In a typical sequence, a prochiral indanone precursor is reacted with a chiral auxiliary to form a chiral enamine or imine. Subsequent diastereoselective reduction of the ketone or imine functionality, influenced by the steric and electronic properties of the auxiliary, leads to the formation of one diastereomer in excess. The final step involves the removal of the chiral auxiliary to yield the enantiomerically enriched amino alcohol. wikipedia.org

Commonly used chiral auxiliaries include those derived from (S)-proline, pseudoephedrine, and various chiral amino alcohols. wikipedia.orgresearchgate.net The choice of auxiliary is critical and often requires empirical screening to achieve high diastereoselectivity. For instance, oxazolidinone auxiliaries, popularized by David A. Evans, are highly effective in directing alkylation and aldol (B89426) reactions. wikipedia.org Similarly, camphorsultam has proven to be a superior chiral auxiliary in certain applications due to its ability to induce high levels of asymmetric induction. wikipedia.org

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryTypical ApplicationReference
(S)-prolineAsymmetric aldol and Michael reactions wikipedia.org
PseudoephedrineAsymmetric alkylation wikipedia.orgresearchgate.net
OxazolidinonesAsymmetric alkylation, aldol reactions wikipedia.org
CamphorsultamAsymmetric Michael additions, Claisen rearrangements wikipedia.org
trans-2-PhenylcyclohexanolEne reactions wikipedia.org
1,1'-Binaphthyl-2,2'-diol (BINOL)Asymmetric alkylation wikipedia.org

Asymmetric Catalysis Approaches

Asymmetric catalysis offers an elegant and atom-economical approach to the synthesis of chiral molecules like this compound. chinesechemsoc.org These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Key asymmetric catalytic methods applicable to the synthesis of this target molecule include asymmetric hydrogenation, epoxidation, and amination.

Asymmetric Hydrogenation: The asymmetric hydrogenation of a suitable prochiral enamine or β-enamido ester derived from 5-fluoro-1-indanone can provide a direct route to the desired amino indanol. Chiral metal complexes, often based on rhodium or ruthenium with chiral phosphine (B1218219) ligands such as BINAP, are commonly employed catalysts for this transformation. whiterose.ac.uk The catalyst's chiral environment dictates the facial selectivity of the hydrogenation, leading to the preferential formation of one enantiomer.

Asymmetric Epoxidation followed by Ring-Opening: The Sharpless asymmetric epoxidation of an appropriate indene (B144670) precursor can generate a chiral epoxide with high enantiomeric excess. mdpi.com Subsequent regioselective ring-opening of the epoxide with an azide source, followed by reduction of the azide, yields the trans-amino alcohol. To obtain the cis-isomer, an inversion of stereochemistry at one of the centers is necessary, which can be achieved through methods like the Mitsunobu reaction. mdpi.com

Asymmetric Amination: Direct asymmetric amination of a β-keto ester precursor is another powerful strategy. This can be achieved using chiral catalysts that facilitate the enantioselective addition of an amine equivalent to the ketone.

Chemoenzymatic Synthesis and Kinetic Resolution

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis to produce enantiomerically pure compounds. nih.govrsc.org For the synthesis of this compound, enzymatic kinetic resolution is a particularly effective strategy. nih.govresearchgate.net

In a kinetic resolution process, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.gov For instance, lipases are commonly used to selectively acylate one enantiomer of a racemic amino alcohol. mdpi.comrsc.org The acylated and unreacted enantiomers can then be separated. A key advantage of this method is the high enantioselectivity often achieved by enzymes. nih.gov For example, lipase PS (from Pseudomonas sp.) has been used in the kinetic resolution of trans-1-azido-2-indanol, a precursor to amino indanols. mdpi.com

Table 2: Lipases Used in the Kinetic Resolution of Amino Alcohol Precursors

LipaseSourceApplicationReference
Lipase PSPseudomonas sp.Resolution of trans-1-azido-2-indanol mdpi.com
Pseudomonas cepacia lipase (PSL)Pseudomonas cepaciaAcylation of N-Cbz protected racemic cis-1-amino-2-indanol mdpi.com
Candida antarctica lipase B (CAL-B)Candida antarcticaKinetic resolution of secondary alcohols rsc.org
Mucor miehei lipase (MML)Mucor mieheiRing-opening of oxazolone (B7731731) derivatives rsc.org

A chemoenzymatic approach to synthesize all four diastereoisomers of 1-fluoro-2-amino-indane has been developed, highlighting the power of this strategy. The key step in this synthesis is the lipase-mediated resolution of cis-2-azido-1-indanol. researchgate.net

Diastereomeric Resolution via Salt Formation

Classical resolution via diastereomeric salt formation remains a robust and scalable method for obtaining enantiomerically pure amines. unchainedlabs.combme.hu This technique involves reacting the racemic this compound with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. google.com

Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. unchainedlabs.com After separation, the desired enantiomer of the amino indanol can be liberated by treatment with a base. Common chiral resolving agents for amines include tartaric acid and (S)-2-phenylpropionic acid. mdpi.com While effective, this method can be iterative and may require screening of various chiral acids and crystallization solvents to achieve efficient separation. unchainedlabs.com

Directed Fluorination Strategies for the Indane Skeleton

The introduction of the fluorine atom at the C5-position of the indane ring is a critical aspect of the synthesis. This can be achieved either by starting with a pre-fluorinated building block or by performing a directed fluorination reaction on an indane derivative. The latter approach involves either electrophilic or nucleophilic fluorination methods. alfa-chemistry.com

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine atom ("F+"). alfa-chemistry.comjuniperpublishers.com These reactions are typically performed on electron-rich aromatic rings. For the synthesis of 5-fluoro-1-indanone, a common precursor, an indanone could be subjected to electrophilic fluorination.

Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. brynmawr.edumdpi.com The regioselectivity of the fluorination is directed by the existing substituents on the aromatic ring. The reaction conditions, including the choice of solvent and temperature, are crucial for achieving the desired outcome and minimizing the formation of side products. brynmawr.edu

Table 3: Common Electrophilic Fluorinating Reagents

ReagentAcronymCharacteristicsReference
N-FluorobenzenesulfonimideNFSIMild, broad substrate scope juniperpublishers.combrynmawr.edu
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Crystalline, bench-stable, site-selective juniperpublishers.commdpi.com
Xenon difluorideXeF2Stable but has a high oxidation potential juniperpublishers.com

Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion (F-). alfa-chemistry.comucla.edu In the context of the indane skeleton, this would typically involve a nucleophilic aromatic substitution (SNAr) reaction on a suitably activated indane derivative. nih.gov

For an SNAr reaction to proceed, the aromatic ring must be activated by at least one strong electron-withdrawing group ortho or para to a good leaving group (e.g., a nitro group or a halogen). A precursor such as 5-nitro-1-indanone could potentially undergo nucleophilic fluorination with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF). alfa-chemistry.com The use of phase-transfer catalysts can enhance the reactivity of the fluoride source. alfa-chemistry.com

Table 4: Common Nucleophilic Fluoride Sources

ReagentCharacteristicsReference
Potassium Fluoride (KF)Cost-effective, but can be basic alfa-chemistry.com
Cesium Fluoride (CsF)More reactive than KF, but more expensive alfa-chemistry.com
HF/Pyridine (B92270) (Olah's reagent)Improved safety and reactivity over HF alfa-chemistry.com

Regioselective Functionalization for Fluorine Introduction

The regioselective introduction of a fluorine atom at the C-5 position of the indane skeleton is a critical step in the synthesis of this compound. This is most commonly accomplished through the synthesis of 5-fluoro-1-indanone, a key intermediate where the fluorine is positioned correctly on the aromatic ring.

One established method for the synthesis of 5-fluoro-1-indanone involves an intramolecular Friedel-Crafts acylation, often referred to as a cyclization reaction. This process starts with a precursor that already contains the fluorine atom in the desired location on the phenyl ring. A common starting material for this is 3-(3-fluorophenyl)propanoic acid. The cyclization of this acid is effectively carried out using a strong acid catalyst, such as chlorosulfonic acid, to promote the ring-closing reaction. This methodology ensures that the fluorine atom is precisely placed at the 5-position of the resulting indanone ring system.

The subsequent conversion of 5-fluoro-1-indanone to this compound follows a series of well-established transformations for indanone derivatives. A review of synthetic strategies for cis-1-amino-2-indanol indicates that various substituents, including fluorine at the 5-position, can be present on the indanone ring prior to its conversion. mdpi.com This suggests a viable pathway from 5-fluoro-1-indanone to the target compound.

This conversion typically involves two key steps: the formation of an oxime and its subsequent reduction. The ketone group of 5-fluoro-1-indanone can be reacted with hydroxylamine (B1172632) hydrochloride in a suitable solvent like pyridine to form 5-fluoro-1-indanone oxime. reddychemtech.comorgsyn.org This intermediate then undergoes reduction. A diastereoselective reduction is necessary to yield the desired stereochemistry of the final 2-amino-1-indanol product. mdpi.com This reduction step simultaneously reduces the oxime to an amine and the ketone (in its oxime form) to a hydroxyl group, yielding the final this compound.

Table 1: Key Intermediates and Reagents in the Synthesis of this compound

Compound NameRole in Synthesis
3-(3-Fluorophenyl)propanoic acid Starting material for the regioselective synthesis of 5-fluoro-1-indanone.
Chlorosulfonic acid Reagent for the intramolecular Friedel-Crafts cyclization to form 5-fluoro-1-indanone.
5-Fluoro-1-indanone Key intermediate with the fluorine atom correctly positioned at C-5.
Hydroxylamine hydrochloride Reagent for the conversion of 5-fluoro-1-indanone to its corresponding oxime.
5-Fluoro-1-indanone oxime Intermediate in the conversion of the ketone to an amino group.
This compound Final target compound.

Stereochemical Aspects and Chiral Recognition of 2 Amino 5 Fluoro 1 Indanol

Elucidation of Absolute Configuration

The unambiguous determination of the absolute configuration of chiral molecules like 2-Amino-5-fluoro-1-indanol is fundamental. While direct X-ray crystallographic data for this specific compound is not prevalent in public literature, the absolute stereochemistry of its analogs is routinely established using well-documented methods. These same techniques are applicable to this compound.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining absolute configuration. For a chiral molecule, this technique can distinguish between enantiomers, typically through the anomalous dispersion of X-rays by the atoms, provided a heavy atom is present or by forming a salt or derivative with a known chiral entity. For instance, the structures of various substituted indane derivatives, such as 4-bromo-1-indanol, have been resolved using this method, providing conclusive proof of their three-dimensional arrangement. researchgate.net Similarly, the crystal structure of novel pyrimido[5,4-b]indol-4-one derivatives containing a 5-fluoro-1H-indole moiety has been elucidated, confirming the spatial relationship of substituents. mdpi.com

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining absolute configuration in solution. This is achieved by converting the enantiomers of the amino alcohol into diastereomers by reaction with a chiral derivatizing agent. The resulting diastereomers exhibit distinct NMR spectra. A widely used CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its analogs. nih.gov For amino alcohols, the formation of Mosher amides or esters allows for the assignment of absolute configuration by analyzing the differences in chemical shifts (Δδ) of protons near the newly formed chiral center. nih.gov For example, the absolute configuration of 2-substituted-1-propanols is assignable by the ¹H-NMR splitting patterns of their Mosher's esters. nih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a specific enantiomer (e.g., (1R, 2S)), the absolute configuration can be assigned with high confidence.

Control and Determination of Diastereoselectivity in Synthetic Transformations

The relative orientation of the amino and hydroxyl groups in this compound defines its diastereomeric form (cis or trans). The cis-diastereomer is particularly valuable as a precursor for chiral ligands and auxiliaries. mdpi.comnih.gov Synthetic strategies are therefore heavily focused on controlling this stereochemical outcome. A comprehensive review of synthetic strategies for cis-1-amino-2-indanol highlights methods that are also applicable to derivatives with substitutions on the aromatic ring, including 5-fluoro analogs. mdpi.com

A prevalent strategy involves the stereoselective reduction of a suitable precursor, such as a hydroxy oxime ether, which can be prepared from the corresponding 5-fluoro-1-indanone (B1345631). Reduction with reagents like borane-THF complex can yield a mixture of cis- and trans-aminoindanols, with the cis isomer often being the major product. nih.gov

Another powerful approach is the Pd-catalyzed hydrogenation of α-amino ketoximes or related precursors. lookchem.comresearchgate.net This method can provide high diastereoselectivity for the cis product. The general applicability of these methods allows for the synthesis of various substituted aminoindanols. For example, enantiomerically pure cis- and trans-2-amino-1-indanols have been synthesized through lipase-catalyzed transesterification of racemic cis-2-azido-1-indanol. researchgate.net

The table below summarizes key synthetic transformations used to control diastereoselectivity in the synthesis of aminoindanol (B8576300) derivatives.

PrecursorReaction/ReagentPrimary Product DiastereomerKey FeatureReference
Indene (B144670)1. NBS, H₂O; 2. NaN₃; 3. H₂/Pd-Ccis-2-Amino-1-indanolProceeds via an azide (B81097) intermediate, with catalytic hydrogenation establishing the cis stereochemistry. mdpi.com
1,2-Indanedione-2-oxime10% Pd/C, H₂cis-2-Amino-1-indanolDiastereoselective catalytic hydrogenation of the oxime. lookchem.com
trans-1-Azido-2-indanolMitsunobu Reaction (inversion at C2) followed by reductioncis-1-Amino-2-indanolInversion of stereochemistry at the C2 position to convert a trans precursor to a cis product. mdpi.com
Indene OxideRitter Reaction (e.g., H₂SO₄, MeCN)cis-1-Amino-2-indanolInvolves intramolecular trapping of a nitrilium ion to form a cis-oxazoline intermediate. mdpi.com

Assessment of Enantiomeric Purity and Enantiomeric Excess

Once a chiral synthesis is performed, it is crucial to determine the enantiomeric purity of the product, typically expressed as enantiomeric excess (ee). For this compound, several robust analytical techniques are available.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying enantiomers. The separation is achieved on a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® or Chiralcel® series), are highly effective. vulcanchem.commdpi.comresearchgate.net The choice of mobile phase, typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol like isopropanol (B130326), is critical for achieving optimal separation. The introduction of a fluorine atom can sometimes influence retention behavior, and specific fluorinated CSPs have been developed to enhance interactions with fluorinated analytes. hplc.eu

The table below shows typical chiral HPLC conditions used for the separation of related indanol and indole (B1671886) enantiomers.

CompoundChiral Stationary Phase (CSP)Mobile PhaseReference
(R)-2-Amino-2-(5-fluoro-1H-indol-3-YL)acetic acidChiralpak AD-HNot specified, but confirms ee >98% vulcanchem.com
(R)-2-(3-(5-Fluoro-1H-indol-3-yl)-3-phenylpropanoyl)pyridine 1-oxideChiralpak AD-Hi-PrOH/hexane = 40:60 mdpi.com
1-IndanolChiralpak IDn-hexane/2-propanol = 90:10 researchgate.net
2-Amino-3-(5-chloro-1H-indol-3-yl)propanoic acidChiralpak AD-HHexane/isopropanol (80:20) + 0.1% TFA

Enzymatic and Chemical Resolution: Besides being a synthetic goal, resolution techniques can also be used analytically. Kinetic resolution, where an enzyme (e.g., a lipase) selectively reacts with one enantiomer of a racemic mixture, can be monitored to determine enantiomeric composition. mdpi.comresearchgate.net Similarly, the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or (S)-2-phenylpropionic acid, can be used. mdpi.com The ratio of the diastereomers, which can be determined by non-chiral methods like standard HPLC or NMR, corresponds to the enantiomeric ratio of the original amine.

Studies on Chiral Recognition Phenomena by this compound Derivatives

Chiral recognition is the process by which a chiral molecule interacts selectively with one enantiomer of another chiral compound. Derivatives of cis-aminoindanols are exemplary chiral auxiliaries and ligands, and their ability to induce asymmetry in chemical reactions is a direct consequence of well-defined chiral recognition phenomena. mdpi.comnih.govresearchgate.net

The rigid cis-1-amino-2-indanol framework is a key component in highly successful ligand families like BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)). mdpi.com These ligands coordinate with metal centers to create a well-defined chiral environment that directs the approach of substrates in catalytic asymmetric reactions. The conformational rigidity of the indane backbone is crucial for creating an effective chiral pocket and achieving high levels of stereoselectivity. nih.gov

While specific studies on derivatives of this compound are not widely reported, it is understood that they would function similarly. The introduction of the 5-fluoro substituent would primarily exert an electronic effect. Fluorine is highly electronegative and can alter the electron density of the aromatic ring, potentially influencing:

π-π stacking interactions: The interaction between the aromatic ring of the indanol derivative and a substrate or another chiral selector.

Hydrogen bonding: The acidity or basicity of the amino and hydroxyl groups, which are often key interaction points in chiral recognition. rsc.orgnih.gov

C-H···π interactions: These weak but significant interactions can play a role in the stability of diastereomeric complexes. acs.org

Studies on chiral recognition in the gas phase using jet-cooled complexes of (1R,2S)-(+)-cis-1-amino-2-indanol have highlighted the importance of a combination of hydrogen bonds and CH···π interactions in the formation of stable diastereomeric pairs. rsc.orgacs.org It is through such specific, multi-point interactions—often rationalized by the "three-point interaction model"—that a chiral selector distinguishes between two enantiomers, leading to the observed selectivity in both chromatography and asymmetric catalysis. nih.gov The development of derivatives of this compound as chiral auxiliaries or ligands would leverage these principles, with the fluorine atom serving as a tool to fine-tune the electronic nature of the chiral environment. ajrconline.orgnih.gov

Chemical Transformations and Derivatization of 2 Amino 5 Fluoro 1 Indanol

Reactivity and Functional Group Interconversions of the Amino and Hydroxyl Moieties

The amino and hydroxyl groups of 2-Amino-5-fluoro-1-indanol are the primary sites for a variety of chemical modifications, including acylation, sulfonylation, and alkylation. These reactions are fundamental for creating a diverse library of derivatives with tailored properties.

The primary amine readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. The hydroxyl group can be converted to its corresponding ester or ether through reactions with acylating agents or alkyl halides, respectively. The relative reactivity of the amino and hydroxyl groups can often be controlled by judicious choice of reaction conditions and protecting group strategies.

A significant transformation involving both the amino and hydroxyl groups is the formation of oxazolines. This intramolecular cyclization is a key reaction for this class of compounds and serves as a versatile strategy for both protection and further functionalization. The cis-stereochemistry of the amino and hydroxyl groups in this compound facilitates the formation of the fused oxazoline ring system. This transformation can be achieved under various conditions, often involving dehydrating agents or activation of the hydroxyl group. For instance, treatment of the corresponding N-acylamino alcohol with triflic acid can promote dehydrative cyclization. nih.gov Another approach involves the use of fluoroalkanesulfonyl fluorides in the presence of an organic base. chemicalbook.com

Table 1: Representative Functional Group Interconversions of the Amino and Hydroxyl Moieties
Starting MaterialReagent(s)ProductReaction Type
This compoundAcyl Chloride, BaseN-(5-Fluoro-1-hydroxyindan-2-yl)amideAcylation
This compoundSulfonyl Chloride, BaseN-(5-Fluoro-1-hydroxyindan-2-yl)sulfonamideSulfonylation
This compoundAlkyl Halide, Base2-Alkylamino-5-fluoro-1-indanolN-Alkylation
N-Acyl-2-amino-5-fluoro-1-indanolTriflic AcidFused Oxazoline DerivativeDehydrative Cyclization
N-Acyl-2-amino-5-fluoro-1-indanolFluoroalkanesulfonyl fluoride (B91410), DBUFused Oxazoline DerivativeCyclization

Reactions Involving the Fluoro-Substituted Indane Ring System

The fluorine atom on the indane ring of this compound influences the reactivity of the aromatic system and can itself be a site for substitution. The electron-withdrawing nature of the fluorine atom deactivates the ring towards electrophilic aromatic substitution, making such reactions challenging. However, it activates the ring for nucleophilic aromatic substitution (SNAr).

Nucleophilic aromatic substitution on fluoroaromatic compounds is a well-established transformation. In the context of a related compound, 5-fluoro-1-indanone (B1345631), reactions with nucleophiles like morpholine have been reported, demonstrating the feasibility of displacing the fluorine atom. acs.org For this compound, strong nucleophiles under appropriate conditions could potentially displace the fluorine atom, providing a route to further functionalized indanol derivatives. The success of such reactions would depend on the nature of the nucleophile and the reaction conditions, including temperature and the presence of a base.

Synthesis of Novel Heterocyclic Systems Incorporating the this compound Framework

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems. The amino and hydroxyl groups can participate in cyclocondensation reactions with a variety of reagents to form new rings.

One of the most common applications of amino alcohols is in the synthesis of pyrimidine derivatives. mdpi.com For instance, condensation of this compound with β-dicarbonyl compounds, such as diketones or ketoesters, in the presence of a catalyst can lead to the formation of fused pyrimidine rings. The reaction typically proceeds through the initial formation of an enamine or imine intermediate, followed by intramolecular cyclization and dehydration. The specific regioisomer formed can be influenced by the reaction conditions and the nature of the substituents on the dicarbonyl compound. nih.gov

Furthermore, the amino group can react with various electrophiles to construct other heterocyclic systems. For example, reaction with isothiocyanates can lead to thiourea derivatives, which can be further cyclized to form thiazole or other sulfur-containing heterocycles. The synthesis of fused pyrimidines and pyrazolopyrimidines from amino precursors is a widely explored area in medicinal chemistry due to the significant biological activities associated with these scaffolds. nih.gov

Table 2: Examples of Heterocyclic Systems Derived from Aminoindanol (B8576300) Precursors
PrecursorReagentResulting Heterocycle
This compoundβ-DiketoneFused Pyrimidine
This compoundIsothiocyanateFused Thiazole (via thiourea)
Amino-pyrazole derivativeDicarbonyl compoundPyrazolopyrimidine

Derivatization for Analytical Applications and Mechanistic Investigations

Chemical derivatization of this compound is a crucial step for its analysis by techniques such as High-Performance Liquid Chromatography (HPLC), particularly for chiral separations. The primary amino group is the most common site for such derivatizations.

A widely used method for the chiral analysis of amino compounds is derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or its analogs. nih.govchemicalbook.com The reaction involves the nucleophilic substitution of the fluorine atom of the reagent by the amino group of the analyte, in this case, this compound. This reaction creates a pair of diastereomers that can be separated on a standard achiral HPLC column. The elution order of the diastereomers can provide information about the absolute configuration of the original amino alcohol. Variants of Marfey's reagent, such as those containing different amino acids, have been developed to optimize the separation of specific analytes. chemicalbook.com

Derivatized analogs of this compound are also valuable tools for mechanistic studies, particularly in the context of enzyme inhibition. The introduction of the fluorinated indanol moiety into a molecule can provide a probe for studying enzyme-inhibitor interactions. The fluorine atom can be used as an NMR-active nucleus (¹⁹F NMR) to monitor the binding and conformational changes of the inhibitor within the active site of an enzyme. Furthermore, fluorinated compounds are often used in the design of mechanism-based enzyme inhibitors, where the unique electronic properties of fluorine can play a key role in the inactivation process. For instance, 5-fluoro-2-oxindole derivatives have been synthesized and evaluated as α-glucosidase inhibitors, with kinetic studies revealing their mode of inhibition.

Table 3: Derivatization of this compound for Analytical and Mechanistic Studies
ApplicationDerivatizing Reagent/ModificationTechnique/StudyPurpose
Chiral HPLC AnalysisMarfey's Reagent (FDAA)HPLCSeparation of enantiomers
Mechanistic StudiesIncorporation into enzyme substrate analog¹⁹F NMR SpectroscopyProbing enzyme-inhibitor interactions
Enzyme InhibitionSynthesis of derivatives (e.g., oxindoles)Enzyme kinetics assaysDetermination of inhibition mechanism and potency

Applications of 2 Amino 5 Fluoro 1 Indanol in Asymmetric Catalysis and Organic Synthesis

Utility as Chiral Ligands in Asymmetric Catalysis

The bifunctional nature of 2-amino-1-indanol derivatives, possessing both a hydroxyl and an amino group, makes them excellent candidates for chiral ligands that can coordinate to a metal center through two points of attachment, forming a stable five-membered chelate ring. This chelation creates a rigid and well-defined chiral pocket around the metal, enabling effective stereochemical communication during a catalytic transformation.

In Transition Metal-Catalyzed Asymmetric Transformations

Derivatives of 2-amino-1-indanol are frequently employed as ligands for various transition metals, including ruthenium, rhodium, iridium, and palladium, to catalyze a wide array of asymmetric reactions. These ligands have proven effective in asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions. The fluorine substituent in 2-Amino-5-fluoro-1-indanol can influence the electronic properties of the metal center, which in turn can affect the catalyst's activity and selectivity. While specific examples for the 5-fluoro derivative are not broadly reported, the performance of related aminoindanol-derived ligands is well-established. For instance, in the transfer hydrogenation of ketones, ligands of this class have achieved high enantioselectivities.

Table 1: Representative Performance of Aminoindanol-derived Ligands in Asymmetric Transfer Hydrogenation of Ketones

Ketone Substrate Metal Catalyst Ligand Type Conversion (%) Enantiomeric Excess (ee %)
Acetophenone Ru(II) N-tosylated diamine >95 98 (R)
1-Tetralone Rh(III) Amino alcohol 99 95 (S)

Note: This table illustrates the general effectiveness of the aminoindanol (B8576300) scaffold; specific data for the 5-fluoro derivative is not provided.

In Organocatalytic Asymmetric Reactions

In organocatalysis, where a small organic molecule accelerates a reaction, 2-amino-1-indanol derivatives can act as chiral catalysts themselves or as precursors to more complex catalysts. They are particularly useful in reactions that proceed through enamine or iminium ion intermediates. The primary or secondary amine can react with a carbonyl compound to form a chiral enamine, which then reacts stereoselectively with an electrophile. Alternatively, reaction with an α,β-unsaturated aldehyde or ketone can form a chiral iminium ion, directing a nucleophile to attack one of the enantiotopic faces. The fluorine atom could potentially engage in hydrogen bonding or other non-covalent interactions, further organizing the transition state to enhance stereoselectivity.

Role as Chiral Auxiliaries in Diastereoselective Synthesisnih.gov

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a subsequent diastereoselective reaction. nih.gov After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. The rigid structure of this compound makes it an effective chiral auxiliary, as it can impart a strong facial bias to a reacting center.

Control in Diastereoselective Alkylation Reactions

When attached to a prochiral enolate, for example, by forming an oxazolidinone or an amide, the indanol moiety can effectively shield one face of the enolate from an incoming electrophile, such as an alkyl halide. The bulky, bicyclic structure of the auxiliary dictates the trajectory of the electrophile, leading to the preferential formation of one diastereomer. The electronic effect of the fluorine atom could subtly influence the geometry and reactivity of the enolate.

Influence on Diastereoselective Reduction Reactions

Similarly, when a carbonyl group is attached to the this compound auxiliary, the auxiliary can direct the diastereoselective reduction of the carbonyl. The hydride reagent, such as lithium aluminum hydride or sodium borohydride, will preferentially attack from the less sterically hindered face as dictated by the auxiliary, resulting in a chiral alcohol with high diastereoselectivity.

Application in Enantioselective Reduction of Prochiral Carbonyl Compoundsnih.govmdpi.com

The enantioselective reduction of prochiral ketones and aldehydes to their corresponding chiral alcohols is a fundamental transformation in organic synthesis. nih.govmdpi.com Ligands derived from this compound are suitable for this purpose, particularly in catalytic transfer hydrogenation reactions. In a typical system, a ruthenium or rhodium precursor, the chiral ligand, and a hydrogen source (like isopropanol (B130326) or formic acid) are used to effect the reduction. The ligand-metal complex creates a chiral environment that differentiates between the two prochiral faces of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess. The fluorine atom's electron-withdrawing nature can impact the catalyst's activity and the stereochemical outcome of the reduction.

Table 2: General Results for Asymmetric Reduction of Prochiral Ketones Using Chiral Amino Alcohol Ligands

Substrate Catalyst System Product Configuration Conversion (%) Enantiomeric Excess (ee %)
Acetophenone [RuCl₂(p-cymene)]₂ / Ligand (R)-1-Phenylethanol 99 97
4-Chloroacetophenone [RhCp*Cl₂]₂ / Ligand (S)-1-(4-Chlorophenyl)ethanol >98 96

Note: This table represents typical results obtained with chiral amino alcohol ligands in this class of reaction. Specific data for this compound is not detailed in the referenced literature.

Use in the Resolution of Racemic Mixtures of Chiral Carboxylic Acids and Other Compounds

The resolution of racemic mixtures is a critical process in the pharmaceutical and fine chemical industries, as often only one enantiomer of a chiral molecule possesses the desired biological activity, while the other may be inactive or even harmful. This compound, a chiral amino alcohol, serves as a valuable resolving agent, particularly for the separation of enantiomers of chiral carboxylic acids. The fundamental principle behind this application lies in the formation of diastereomeric salts.

When a racemic mixture of a chiral carboxylic acid is treated with a single enantiomer of this compound, two diastereomeric salts are formed. These diastereomers, unlike the original enantiomers, have different physical properties, such as solubility in various solvents. This difference in solubility allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with an acid to break the salt bond, and the chiral resolving agent, this compound, can often be recovered and reused.

The efficiency of the resolution process is highly dependent on the choice of solvent, as the solubility difference between the diastereomeric salts can be significantly influenced by the solvent system. Researchers typically screen a variety of solvents to find the optimal conditions for selective crystallization of one of the diastereomers.

While specific research data on the resolution of a wide range of carboxylic acids using this compound is not extensively documented in publicly available literature, the principle is well-established with structurally similar resolving agents. For instance, the non-fluorinated analog, 1-aminoindan-2-ol, has been effectively used for the resolution of profen drugs, a class of non-steroidal anti-inflammatory drugs (NSAIDs).

To illustrate the effectiveness of this class of resolving agents, the following table presents hypothetical data based on the known behavior of similar systems, demonstrating the differential solubility of diastereomeric salts of a racemic carboxylic acid with (1R,2S)-2-Amino-5-fluoro-1-indanol in various solvents.

SolventSolubility of (R)-Acid-(1R,2S)-Amine Salt (g/100mL)Solubility of (S)-Acid-(1R,2S)-Amine Salt (g/100mL)Selectivity Ratio ((S)-Salt / (R)-Salt)
Ethanol1.54.22.8
Isopropanol0.83.54.4
Acetone2.12.91.4
Ethyl Acetate0.55.010.0
Acetonitrile3.06.82.3

Detailed Research Findings:

The data in the table highlights that Ethyl Acetate would be the most effective solvent for the resolution in this hypothetical scenario, as it shows the highest selectivity ratio. This means that the salt of the (R)-acid with the (1R,2S)-amine is significantly less soluble than the corresponding (S)-acid salt, allowing for its preferential crystallization from the solution. After filtration, the less soluble diastereomeric salt can be treated with a strong acid to yield the enantiomerically enriched (R)-carboxylic acid. The mother liquor, enriched in the more soluble diastereomeric salt, can then be treated to recover the (S)-carboxylic acid.

The fluorination at the 5-position of the indanol ring in this compound can influence the electronic properties and the crystalline packing of the resulting diastereomeric salts compared to its non-fluorinated counterpart. This can lead to different solubility profiles and potentially improved resolution efficiency for certain carboxylic acids. The development of fluorinated resolving agents is an area of interest in chiral chemistry, as the introduction of fluorine can modulate intermolecular interactions, which are crucial for the formation and crystallization of diastereomeric salts.

In addition to chiral carboxylic acids, this resolution methodology can be extended to other classes of acidic compounds, provided they can form stable salts with the amino group of this compound. The success of the resolution will always depend on the ability to form crystalline diastereomeric salts with significantly different solubilities.

Advanced Spectroscopic and Computational Investigations of 2 Amino 5 Fluoro 1 Indanol

Comprehensive Spectroscopic Characterization Methodologies

The structural elucidation of 2-Amino-5-fluoro-1-indanol is accomplished through a combination of spectroscopic techniques, each providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone for characterizing this compound.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The aromatic protons will appear as complex multiplets due to splitting by each other and by the fluorine atom. The protons on the five-membered ring will show distinct signals, with their chemical shifts and coupling constants providing information about their relative stereochemistry (cis or trans).

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon atom attached to the fluorine will show a large one-bond coupling constant (¹JCF), a characteristic feature in ¹³C NMR of fluorinated compounds.

¹⁹F NMR: Fluorine NMR is particularly informative. nih.gov The ¹⁹F chemical shift is highly sensitive to the electronic environment, providing a clean probe of the molecule's structure. nih.gov A single resonance is expected for the fluorine atom on the aromatic ring, with its chemical shift being indicative of the electronic effects of the amino and hydroxyl substituents.

Representative NMR Data for a Substituted Indanol Core

NucleusChemical Shift (ppm) RangeMultiplicityCoupling Constants (Hz)Assignment
¹H7.0 - 7.5m-Aromatic CH
¹H4.5 - 5.0d or ddJ ≈ 5-8H-1 (CH-OH)
¹H3.5 - 4.0m-H-2 (CH-NH₂)
¹H2.8 - 3.3m-H-3 (CH₂)
¹³C140 - 150d¹JCF ≈ 240-250C-5 (C-F)
¹³C120 - 140m-Aromatic C
¹³C70 - 80s-C-1 (CH-OH)
¹³C55 - 65s-C-2 (CH-NH₂)
¹³C30 - 40s-C-3 (CH₂)
¹⁹F-110 to -120s-Ar-F

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

N-H stretch: One or two sharp bands in the 3300-3500 cm⁻¹ region, corresponding to the primary amine.

C-H stretch (aromatic and aliphatic): Bands appearing around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=C stretch: Peaks in the 1450-1600 cm⁻¹ region, indicative of the aromatic ring.

C-F stretch: A strong absorption band typically found in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₉H₁₀FNO), the expected molecular ion peak [M]⁺ would be observed at m/z 167.12. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation analysis can reveal the loss of small molecules such as water (H₂O), ammonia (NH₃), or the hydroxyl group (OH), helping to confirm the structure.

Conformational Analysis and Intramolecular Hydrogen Bonding Studies

The flexibility of the five-membered ring and the presence of hydrogen bond donor (OH, NH₂) and acceptor (N, O, F) groups allow this compound to adopt various conformations. The relative stability of these conformers is largely dictated by the presence and strength of intramolecular hydrogen bonds. ustc.edu.cnresearchgate.netnih.gov

N-H···O Hydrogen Bond: A hydrogen bond between one of the N-H protons and the hydroxyl oxygen is also possible.

Potential N-H···F or O-H···F Interactions: The fluorine atom, being electronegative, can act as a weak hydrogen bond acceptor. researchgate.net Computational studies are often required to determine if such interactions are energetically favorable and contribute to conformational stability. researchgate.net

Studies on similar amino alcohols have shown that the balance between conformational flexibility and steric effects governs the strength of these intramolecular interactions. ustc.edu.cn The formation of a six-membered ring through hydrogen bonding is often preferred, but the constrained five-membered ring of the indanol system makes the O-H···N interaction particularly significant. ustc.edu.cn

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties and reactivity of molecules like this compound. nih.govresearchgate.netresearchgate.net

Electronic Structure:

Frontier Molecular Orbitals (FMOs): DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity. For this molecule, the HOMO is expected to be localized on the electron-rich aromatic ring and the amino group, while the LUMO may be distributed over the aromatic system.

Molecular Electrostatic Potential (MESP): The MESP map illustrates the charge distribution on the molecular surface. Regions of negative potential (red/yellow) indicate electron-rich areas, such as around the oxygen, nitrogen, and fluorine atoms, which are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

Reactivity Descriptors: Based on the calculated HOMO and LUMO energies, various global reactivity descriptors can be calculated to predict the chemical behavior of the molecule.

Calculated Reactivity Descriptors for a Model Aromatic Amino Alcohol

DescriptorFormulaTypical Value (eV)Interpretation
HOMO EnergyEHOMO-6.0 to -7.0Electron-donating ability
LUMO EnergyELUMO-1.0 to -2.0Electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMO4.0 to 5.0Chemical reactivity, stability
Chemical Hardness (η)(ELUMO - EHOMO) / 22.0 to 2.5Resistance to change in electron distribution
Electrophilicity (ω)μ² / (2η)1.5 to 2.5Propensity to accept electrons
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.5 to -4.5Electron escaping tendency

Reaction Mechanisms: DFT can be employed to model reaction pathways, calculate activation energies, and determine transition state structures. This is valuable for understanding potential synthetic routes or metabolic transformations of this compound.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, including its conformational changes and interactions with its environment. nih.govbiorxiv.org

Solvation Effects: MD simulations can model how solvent molecules, such as water, interact with this compound. Water molecules can form hydrogen bonds with the amino and hydroxyl groups, competing with and potentially disrupting the intramolecular hydrogen bonds observed in the gas phase.

Conformational Sampling: By simulating the molecule's motion, MD can explore the potential energy surface and identify the most stable and populated conformations in solution. This complements the static picture provided by DFT calculations.

Intermolecular Interactions: In a condensed phase or within a biological system, this compound will interact with neighboring molecules. MD simulations can characterize these interactions, which include hydrogen bonding, van der Waals forces, and electrostatic interactions. For instance, in a crystal lattice, simulations can predict packing arrangements and lattice energies. Force fields like AMBER, specifically parameterized for fluorinated amino acids, can be used to accurately model these systems. nih.govbiorxiv.org

Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling for Ligand Design

If this compound is considered as a scaffold for drug design, QSAR and pharmacophore modeling become essential tools. nih.govnih.gov

QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of substituted aminoindanol (B8576300) derivatives, a QSAR model could be developed by:

Calculating Molecular Descriptors: A wide range of descriptors would be calculated for each analog, including electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that correlates a subset of these descriptors with the observed biological activity (e.g., IC₅₀).

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation sets to ensure its reliability. nih.gov

Pharmacophore Modeling: Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.gov For this compound, a pharmacophore model could include features such as:

Hydrogen Bond Donor: The hydroxyl and amino groups.

Hydrogen Bond Acceptor: The oxygen and nitrogen atoms.

Aromatic Ring: The fluorinated benzene ring.

Hydrophobic Feature: The aliphatic portion of the indane core.

This model serves as a 3D query for screening virtual libraries to identify new molecules with a higher probability of being active. It provides a crucial understanding of the key molecular interaction capabilities required for biological activity. nih.gov

Emerging Research Directions and Future Outlook

Development of Innovative and Sustainable Synthetic Routes

Innovative approaches focus on the asymmetric reduction of corresponding indanones or the enzymatic resolution of racemic mixtures. Biocatalysis, using enzymes like lipases or ketoreductases, presents a highly selective and sustainable alternative for producing single-enantiomer products under mild conditions. Another promising avenue is the development of catalytic asymmetric transfer hydrogenation, which utilizes eco-friendly hydrogen donors like isopropanol (B130326) or formic acid. These methods aim to minimize the use of stoichiometric chiral reagents and transition metal catalysts, aligning with the principles of sustainable chemistry.

MetricTraditional Synthetic RouteEmerging Sustainable Route
Key Transformation Stoichiometric chiral reducing agentsCatalytic Asymmetric Transfer Hydrogenation
Solvent Chlorinated solvents (e.g., DCM)Green solvents (e.g., Ethanol, Water)
Atom Economy Lower, due to protecting groups and reagentsHigher, minimizing protecting group chemistry
Waste Generation Significant, including metal and salt wasteReduced, catalyst is recycled
Energy Input Often requires cryogenic temperaturesTypically operates at or near room temperature

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Exploration of Novel Catalytic Systems and Applications

The parent compound, cis-1-amino-2-indanol, is a celebrated precursor to widely used ligands in asymmetric catalysis, such as BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)) ligands. mdpi.com The introduction of a 5-fluoro substituent in 2-Amino-5-fluoro-1-indanol provides a unique opportunity to fine-tune the electronic properties of these catalytic systems. The electron-withdrawing nature of fluorine can influence the Lewis acidity of the coordinated metal center, potentially altering the reactivity and enantioselectivity of the resulting catalyst.

Future research is directed towards synthesizing novel fluoro-substituted BOX and PyBOX ligands derived from this compound. These new catalysts could offer superior performance in a range of asymmetric transformations, including Diels-Alder reactions, aldol (B89426) additions, and hydrosilylations. Furthermore, the development of organocatalysts derived from this scaffold is an active area of exploration. researchgate.net The unique stereoelectronic profile of the fluorinated aminoindanol (B8576300) could lead to catalysts with enhanced stability and selectivity for challenging reactions. Photoredox catalysis, a rapidly advancing field, could also utilize chiral ligands derived from this compound to achieve novel light-induced asymmetric transformations. nih.gov

Catalytic SystemPotential ApplicationRole of 5-Fluoro Group
Fluoro-BOX Metal Complexes Asymmetric Diels-Alder ReactionsModulates Lewis acidity of the metal center for enhanced reactivity and selectivity.
Fluoro-PyBOX Catalysts Enantioselective Conjugate AdditionsAlters the electronic density of the ligand backbone, influencing catalyst-substrate interactions.
Organocatalysts Asymmetric Michael AdditionsEnhances stability and tunes the pKa of active sites through inductive effects.
Photoredox Catalysis Ligands Light-Induced Asymmetric C-C CouplingInfluences the redox potential and excited-state properties of the photocatalyst.

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Integration with Flow Chemistry and Automation in Synthesis

The transition from traditional batch processing to continuous flow chemistry is revolutionizing pharmaceutical and fine chemical manufacturing. mdpi.com This technology offers significant advantages in terms of safety, process control, scalability, and consistency. The synthesis of this compound and its derivatives is well-suited for adaptation to a continuous flow setup.

A multi-step synthesis could be designed where intermediates are generated and directly transferred to the next reactor without isolation, significantly reducing production time and potential for decomposition. mdpi.com Key steps, such as fluorination, reduction, and amination, can be performed in dedicated flow modules under optimized conditions of temperature, pressure, and residence time. For instance, hazardous reactions like nitration or diazotization can be conducted with greater safety in the small volumes of a flow reactor. Automation and in-line analytical tools (e.g., IR, HPLC) can be integrated to monitor reaction progress in real-time, allowing for rapid optimization and ensuring high product quality.

ParameterBatch SynthesisContinuous Flow Synthesis
Safety Higher risk with large volumes of hazardous reagents.Enhanced safety due to small reactor volumes and better heat dissipation.
Reaction Time Hours to days, including workup and isolation.Minutes to hours, with telescoping of reaction steps.
Scalability Challenging, often requires re-optimization.Straightforward, by running the system for a longer duration.
Process Control Limited control over temperature and mixing gradients.Precise control over reaction parameters, leading to higher consistency.
Footprint Large, requiring multiple large vessels.Compact, modular setup.

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Potential in Advanced Functional Materials and Supramolecular Chemistry

Beyond its role in synthesis, the rigid, chiral, and functionalized structure of this compound makes it an attractive building block, or "tecton," for the construction of advanced functional materials. The interplay of hydrogen bonding (from -OH and -NH2 groups), π-π stacking (from the aromatic ring), and specific fluorine interactions (such as dipole-dipole and halogen bonding) can be harnessed to direct the self-assembly of molecules into highly ordered supramolecular structures. nih.gov

Potential applications include the design of chiral gels for enantioselective separations, liquid crystals with unique phase behaviors, and porous organic frameworks for gas storage or catalysis. The fluorine atom can enhance the thermal and chemical stability of these materials and introduce hydrophobicity in specific regions. In the field of medicinal chemistry, the principles of supramolecular chemistry could be applied to develop drug-delivery systems where this compound-based molecules act as hosts to encapsulate and release therapeutic agents. nih.gov

Structural FeatureSupramolecular InteractionPotential Application in Materials Science
Amino (-NH2) Group Hydrogen Bonding (Donor)Directing self-assembly in gels and co-crystals.
Hydroxyl (-OH) Group Hydrogen Bonding (Donor/Acceptor)Formation of ordered networks in porous materials.
Indane Backbone Steric Rigidity and ChiralityTemplate for chiral recognition and transfer in sensors.
Fluorinated Aromatic Ring π-π Stacking, Halogen BondingEnhancing stability and directing packing in liquid crystals.

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Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Amino-5-fluoro-1-indanol to improve yield and purity?

  • Methodology : Use multi-step protocols with chiral catalysts (e.g., Rhodium-based) to control stereochemistry, as seen in analogous indanol derivatives . Monitor reaction progress via HPLC-MS to isolate intermediates and reduce side products. Adjust solvent systems (e.g., THF/water mixtures) to enhance solubility of fluorinated intermediates .
  • Validation : Confirm purity (>98%) using chiral column chromatography and NMR (¹H/¹³C, ¹⁹F for fluorine tracking) .

Q. What analytical techniques are critical for characterizing this compound’s structure and stability?

  • Structural Analysis :

  • X-ray crystallography to resolve stereochemistry at the 1-indanol position.
  • FT-IR to identify amine (-NH₂) and hydroxyl (-OH) functional groups.
  • ¹⁹F NMR to confirm fluorine substitution patterns, with chemical shifts typically between -110 to -130 ppm for aromatic fluorides .
    • Stability Testing : Conduct accelerated degradation studies under varying pH (2–12) and temperature (4°C–40°C) to identify decomposition pathways .

Q. How should researchers handle contradictions in reported solubility data for fluorinated indanol derivatives?

  • Resolution Strategy :

  • Compare solvent systems across studies (e.g., DMSO vs. aqueous buffers).
  • Use computational tools like COSMO-RS to predict solubility based on molecular polarity and fluorine’s electron-withdrawing effects .
  • Validate experimentally via UV-Vis spectroscopy or nephelometry .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the bioactivity of this compound in enzyme inhibition?

  • Approach :

  • Use kinetic assays (e.g., fluorescence-based) to measure inhibition constants (Kᵢ) against target enzymes (e.g., kinases or cytochrome P450 isoforms).
  • Perform molecular docking (AutoDock Vina) to identify binding interactions, focusing on fluorine’s role in enhancing binding affinity via halogen bonds .
    • Data Interpretation : Apply Hill coefficients to assess cooperative binding effects and rule out nonspecific interactions .

Q. How can researchers resolve discrepancies in reported metabolic stability of fluorinated indanol analogs?

  • Methodology :

  • Conduct in vitro microsomal assays (human/rat liver microsomes) under standardized conditions (NADPH cofactor, 37°C).
  • Compare half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) values across studies, adjusting for inter-lab variability in enzyme activity .
  • Use LC-MS/MS to identify metabolites and validate degradation pathways .

Q. What strategies ensure enantiomeric purity during asymmetric synthesis of this compound?

  • Stereochemical Control :

  • Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective hydrogenation catalysts (e.g., BINAP-Ru complexes).
  • Monitor enantiomeric excess (ee) via chiral HPLC with polarimetric detection (>99% ee required for pharmacological studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.